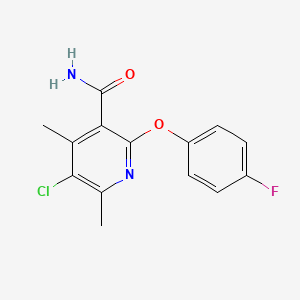

3-(2-furoyl)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Several methods have been developed for synthesizing substituted furo[3,2-c]chromen-4-ones, including novel multi-component reactions. One efficient approach involves the four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate, leading to 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions. This method highlights the sequential Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction to yield biologically relevant structures (Zhou et al., 2013).

Another green, catalyst-free, and solvent-free synthesis utilizes 1-hydroxy-3H-benzo[f]chromen-3-ones and 4-hydroxyquinolin-2(1H)-ones, along with an aromatic aldehyde and isonitrile, to produce functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones in excellent yield under microwave irradiation (Kumar et al., 2015).

Molecular Structure Analysis

Structural characterization of these compounds is crucial for understanding their chemical behavior. The crystal structure analysis of 2-aroyl-3-aryl-5H-furo[3,2-g]chromene derivatives revealed that the pyran ring adopts a half-chair conformation, with the fused furo[3,2-g]chromene ring being approximately coplanar, indicating slight distortion. This analysis helps in understanding the molecular geometry and potential interaction sites for biological activity (Hu et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of "3-(2-furoyl)-4H-chromen-4-one" derivatives is influenced by their structural features. Studies have shown that these compounds can undergo various chemical reactions, including cycloadditions, Michael additions, and cyclization reactions, leading to a wide array of functionalized molecules. For instance, the cycloisomerization of 3-diazochroman-4-one and phenylacetylene with rhodium(II) catalyst yields 2-substituted or 3-substituted 4H-furo[3,2-c]chromene, showcasing the versatility of these compounds in synthetic chemistry (Gong et al., 2014).

Physical Properties Analysis

The physical properties of "3-(2-furoyl)-4H-chromen-4-one" derivatives, such as solubility, melting point, and optical properties, are essential for their application in material science and pharmaceuticals. The absorption and emission spectra of these compounds can be significantly affected by substitution patterns, as demonstrated by the electromeric effect of substituents at the 6th position in 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives, affecting their photophysical properties (Bansal & Kaur, 2015).

Propriétés

IUPAC Name |

3-(furan-2-carbonyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-4-1-2-5-11(9)18-8-10(13)14(16)12-6-3-7-17-12/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLWWPLBBZTWPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(furan-2-ylcarbonyl)-4H-chromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)

![3-(1-methyl-2-piperidinyl)-N-[(1-propyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5672982.png)

![2-(2-{1-[4-(1H-imidazol-1-yl)benzoyl]piperidin-3-yl}-1H-imidazol-1-yl)acetamide](/img/structure/B5672986.png)

![4-{1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5672997.png)

![3,5-difluoro-2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5673015.png)

![{1-[3-(pyrimidin-4-ylamino)propyl]piperidin-3-yl}methanol](/img/structure/B5673021.png)

![1-(3-{[benzyl(methyl)amino]methyl}-4-hydroxy-2-methyl-6-quinolinyl)ethanone](/img/structure/B5673025.png)